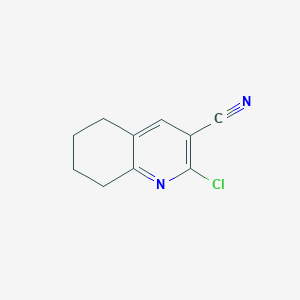
N-(4-anilinophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)benzamide, commonly known as ANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
作用机制
The mechanism of action of ANB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ANB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ANB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, ANB has been shown to have anti-inflammatory and analgesic effects. ANB has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting a potential role in the treatment of neurological disorders.
实验室实验的优点和局限性
ANB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily accessible for research. ANB is also stable under a wide range of conditions, allowing for long-term storage and use in various experiments.
However, ANB also has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. ANB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for research on ANB. One area of interest is the development of ANB-based fluorescent probes for the detection of other metal ions and biomolecules. Another area of research is the optimization of ANB's structure for use as an anticancer agent and neuroprotective agent. Finally, the development of ANB analogs with improved solubility and bioavailability is an area of ongoing research.
合成方法
The synthesis of ANB involves the reaction of 4-aminobenzamide and 4-bromoacetanilide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of 80-100°C. The product is then purified by recrystallization or column chromatography.
科学研究应用
ANB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. ANB has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for environmental monitoring and biomedical imaging.
Another area of research is the use of ANB as a potential anticancer agent. ANB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. ANB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
5249-49-0 |
|---|---|
产品名称 |
N-(4-anilinophenyl)benzamide |
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
N-(4-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |
InChI 键 |
GIXMMHJWAHQSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
溶解度 |
1.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





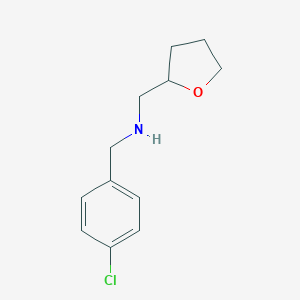

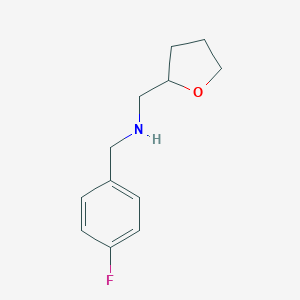


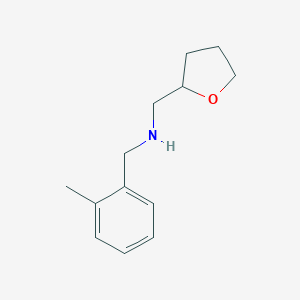
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
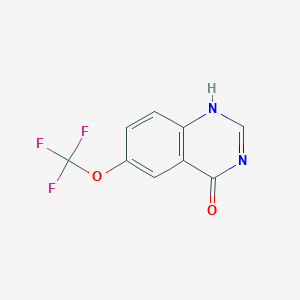
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
